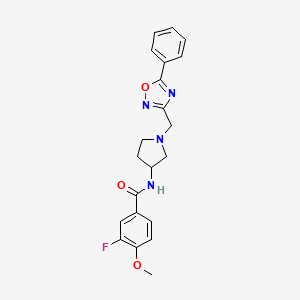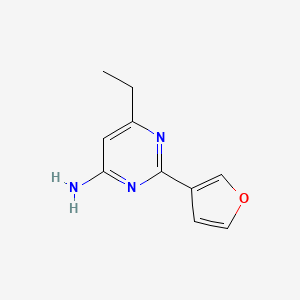![molecular formula C15H13Cl2NO2 B3004538 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 386757-41-1](/img/structure/B3004538.png)
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 3,4-dichloroaniline with 6-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development, particularly in the field of anti-cancer research.
Industry: Used in the development of new materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZCNZDGJIOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine](/img/structure/B3004455.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)
![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)
![4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B3004464.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/new.no-structure.jpg)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)

![N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3004474.png)
![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)
![3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)

